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molecular formula C8H7N3 B1270203 2-(1H-pyrrol-1-yl)pyrazine CAS No. 50966-75-1

2-(1H-pyrrol-1-yl)pyrazine

Cat. No. B1270203
M. Wt: 145.16 g/mol
InChI Key: WWQUVXJLPCHNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03980089

Procedure details

A mixture of 43 g (0.5 mole) 2-aminopyrazine and 66 g (0.5 mole) 2,5-dimethoxytetrahydrofuran is placed in a 1-liter 3-neck flask equipped with a stirrer, addition funnel, thermometer and condenser, and 200 ml glacial acetic acid is added dropwise with stirring while maintaining the temperature below 20°C. The reaction mixture is refluxed at 105°C for 30 minutes and, after cooling, it is made basic by the addition of 325 ml of 30% aqueous sodium hydroxide and steam-distilled.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.CO[CH:10]1[CH2:14][CH2:13][CH:12](OC)O1.[OH-].[Na+]>C(O)(=O)C>[N:3]1[CH:4]=[CH:5][N:6]=[CH:7][C:2]=1[N:1]1[CH:10]=[CH:14][CH:13]=[CH:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
NC1=NC=CN=C1
Name
Quantity
66 g
Type
reactant
Smiles
COC1OC(CC1)OC
Step Two
Name
Quantity
325 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed in a 1-liter 3-neck flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 20°C
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
DISTILLATION
Type
DISTILLATION
Details
steam-distilled

Outcomes

Product
Name
Type
Smiles
N1=C(C=NC=C1)N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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